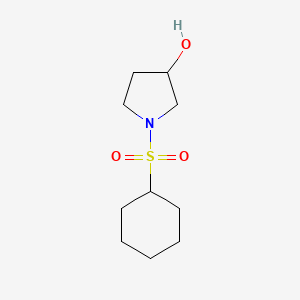

![molecular formula C10H11N3OS B6497885 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol CAS No. 1339197-94-2](/img/structure/B6497885.png)

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Some of the compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones has been achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . A new hybrid compound was efficiently synthesized by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Molecular Structure Analysis

The molecular structure of this compound was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate . The IR spectra of the synthesized compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure analysis. For instance, its synthesis involves reactions with Vilsmeier–Haack reagent and ammonium carbonate, indicating its reactivity . Its molecular structure, characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis, provides insights into its chemical composition .Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities .

Mode of Action

A related compound, a pyrrolidin-1-yl derivative, has been shown to significantly inhibit tubulin polymerization .

Biochemical Pathways

It’s worth noting that related compounds have been shown to affect the tubulin polymerization pathway .

Result of Action

A related compound, a pyrrolidin-1-yl derivative, has been shown to exhibit strong antiproliferative activities against four cancer cell lines. It also showed retained potency toward paclitaxel-resistant A549 cells

Advantages and Limitations for Lab Experiments

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be purified by recrystallization from methanol. It is also highly soluble in aqueous solutions, making it suitable for use in a variety of laboratory applications. However, it is important to note that this compound is relatively unstable and can degrade over time.

Future Directions

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol has been studied for its potential applications in the fields of biochemistry, physiology, and medicinal chemistry. Future research should focus on further exploring the mechanisms of action of this compound on proteins, enzymes, and other biomolecules. Additionally, further research should focus on exploring the potential therapeutic applications of this compound, such as its ability to modulate the activity of proteins involved in the regulation of cell growth and differentiation. Finally, further research should focus on exploring the potential of this compound as a drug delivery system.

Synthesis Methods

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol can be synthesized from 1,3-dioxane and thiophene-2-carboxaldehyde using a two-step procedure. In the first step, the 1,3-dioxane is reacted with thiophene-2-carboxaldehyde to produce the desired this compound. In the second step, the this compound is purified by recrystallization from methanol.

Scientific Research Applications

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the interactions between proteins and ligands, as well as the effects of drugs on cellular processes.

properties

IUPAC Name |

1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-7-1-3-13(5-7)9-8-2-4-15-10(8)12-6-11-9/h2,4,6-7,14H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBRXZWGQGUJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6497813.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)

![3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497852.png)

![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)

![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)

![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)